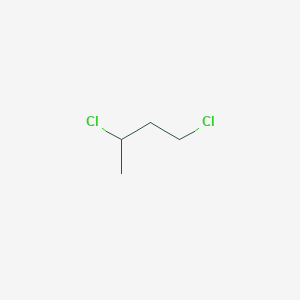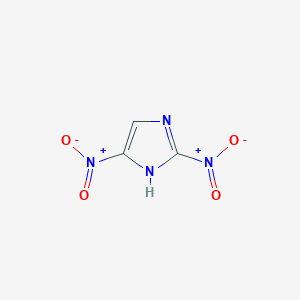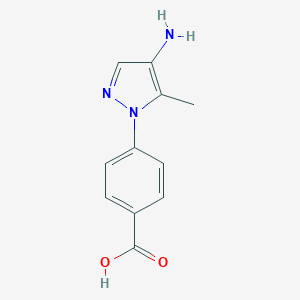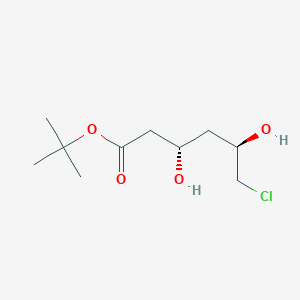
tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two hydroxyl groups, a chlorine atom, and a tert-butyl ester group, making it a versatile molecule for chemical synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorohexanoic acid and tert-butyl alcohol.
Esterification: The esterification reaction is carried out by reacting 6-chlorohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the tert-butyl ester.
Hydroxylation: The hydroxylation of the intermediate compound is achieved using a suitable oxidizing agent, such as osmium tetroxide or potassium permanganate, to introduce the hydroxyl groups at the 3 and 5 positions.
Chirality Induction: The chiral centers at positions 3 and 5 are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of 3,5-dioxo-6-chlorohexanoic acid tert-butyl ester.
Reduction: Formation of 3,5-dihydroxy-6-chlorohexanol.
Substitution: Formation of 3,5-dihydroxy-6-azidohexanoic acid tert-butyl ester or 3,5-dihydroxy-6-cyanohexanoic acid tert-butyl ester.
Applications De Recherche Scientifique
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential as a drug intermediate in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemistry requirements.
Mécanisme D'action
The mechanism of action of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3,5-Dihydroxyhexanoic acid tert-butyl ester: Lacks the chlorine atom, resulting in different reactivity and applications.
(3S,5R)-3,5-Dihydroxy-6-bromohexanoic acid tert-butyl ester: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
(3S,5R)-3,5-Dihydroxy-6-fluorohexanoic acid tert-butyl ester: Contains a fluorine atom, which affects its stability and reactivity.
Uniqueness
(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester is unique due to the presence of both hydroxyl groups and a chlorine atom, which confer distinct chemical properties and reactivity. Its chiral centers make it valuable for applications requiring specific stereochemistry.
Propriétés
IUPAC Name |
tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C[C@H](CCl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
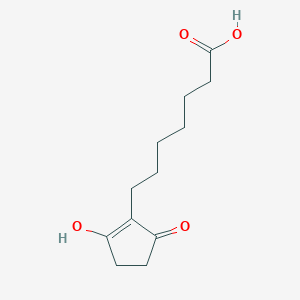

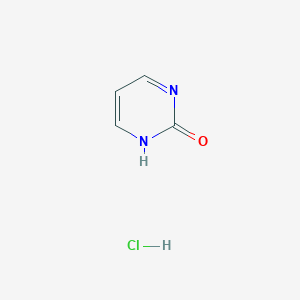
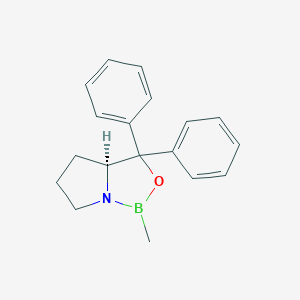
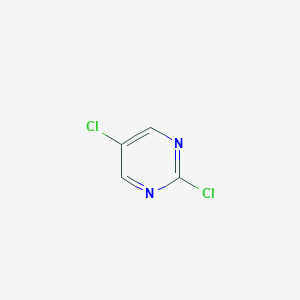
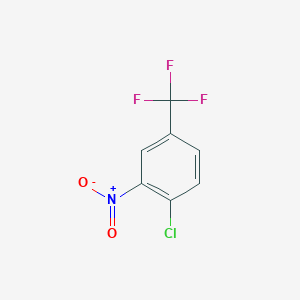
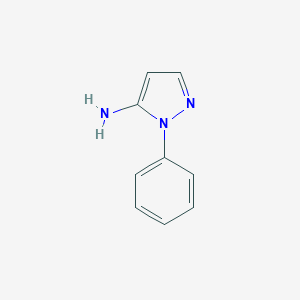

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
